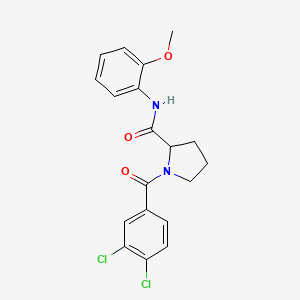
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide, also known as Etomidate, is a medication that is commonly used as an intravenous anesthetic. It was first synthesized in the 1960s and has since become a popular choice for anesthesia due to its rapid onset and short duration of action. In
作用機序
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide works by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By enhancing GABA activity, this compound produces a sedative and anesthetic effect, leading to loss of consciousness and pain perception.
Biochemical and Physiological Effects:
This compound has a number of physiological effects on the body. It can cause respiratory depression, leading to a decrease in oxygen saturation levels. It can also cause hypotension, or low blood pressure, which can be problematic in patients with cardiovascular disease. This compound has been shown to have minimal effects on the cardiovascular system, making it a popular choice for patients with compromised cardiac function.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide has a number of advantages for use in laboratory experiments. It has a rapid onset and short duration of action, making it ideal for studies that require quick induction and recovery times. It also has a well-established safety profile, making it a reliable choice for use in animal studies. However, this compound can be expensive, which may limit its use in some research settings.
将来の方向性
There are a number of potential future directions for research on N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide. One area of interest is the development of new formulations that can be administered in different ways, such as intranasally or transdermally. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders, such as epilepsy and traumatic brain injury. Finally, there is ongoing research into the development of new GABA receptor modulators that may have improved safety profiles and fewer side effects than existing drugs like this compound.
Conclusion:
This compound is a widely used intravenous anesthetic that has been extensively studied for its safety and efficacy in medical settings. Its mechanism of action, physiological effects, and advantages and limitations for laboratory experiments have been well-established. Ongoing research into new formulations and potential therapeutic applications will continue to expand our understanding of this important drug.
合成法
The synthesis of N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide involves the reaction of 2-ethylmorpholine with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then treated with ethyl chloroformate to form this compound. This method of synthesis is relatively simple and efficient, making this compound readily available for use in medical settings.
科学的研究の応用
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been extensively studied for its use as an anesthetic in medical procedures. It is commonly used for induction of anesthesia in patients undergoing surgery, as well as for sedation in critical care settings. In addition to its use as an anesthetic, this compound has also been studied for its potential use in the treatment of seizures and status epilepticus.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-12-9-16(7-8-18-12)13(17)15-11-5-3-10(14)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYXOZBQWHOTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)

![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)